molecular formula C18H34N2OS3 B13756200 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione CAS No. 72453-57-7

3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B13756200
CAS No.: 72453-57-7
M. Wt: 390.7 g/mol
InChI Key: RRGMOIMGKQCAOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of dodecyloxybutylamine with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dodecyloxy group provides distinct hydrophobic characteristics, making it suitable for applications where such properties are desired .

Properties

CAS No.

72453-57-7

Molecular Formula

C18H34N2OS3

Molecular Weight

390.7 g/mol

IUPAC Name

3-(1-dodecoxybutyl)-1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C18H34N2OS3/c1-3-5-6-7-8-9-10-11-12-13-15-21-16(14-4-2)20-18(23)24-17(22)19-20/h16H,3-15H2,1-2H3,(H,19,22)

InChI Key

RRGMOIMGKQCAOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(CCC)N1C(=S)SC(=S)N1

Origin of Product

United States

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